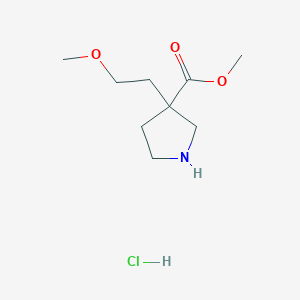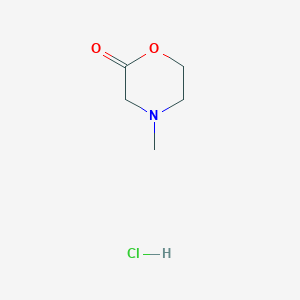![molecular formula C6H11ClN2O B1431337 2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS No. 1956355-12-6](/img/structure/B1431337.png)
2,6-Diazaspiro[3.4]octan-7-one hydrochloride
Vue d'ensemble
Description
“2,6-Diazaspiro[3.4]octan-7-one hydrochloride” is a chemical compound with the CAS Number: 1956355-12-6 . It has a molecular weight of 162.62 and its IUPAC name is this compound .
Synthesis Analysis
Based on the recently elucidated co-crystal structure of σ1R with 4-IBP, a series of σ1R antagonists harboring the 2,6-diazaspiro[3.4]octan-7-one scaffold were designed and developed . The detailed structure-activity relationship study led to the identification of potent σ1R antagonists .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Mécanisme D'action
Target of Action
The primary target of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is the Sigma-1 receptor (σ1R) . The σ1R is considered a promising drug target for pain management .
Mode of Action
This compound: interacts with the Sigma-1 receptor (σ1R) as an antagonist . This means it binds to the receptor and inhibits its activity.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that σ1r antagonists can enhance the analgesic effect of mu opioid receptor (mor) agonists . This suggests that the compound may influence pain signaling pathways in the body .
Result of Action
The molecular and cellular effects of This compound It is known that σ1r antagonists can enhance the analgesic effect of mor agonists without amplifying the adverse effects . This suggests that the compound may have potential applications in pain management .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,6-Diazaspiro[3.4]octan-7-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent sigma-1 receptor antagonist . Sigma-1 receptors are involved in modulating the activity of various ion channels and receptors, and their antagonism can enhance the analgesic effects of opioids like morphine . The interaction between this compound and sigma-1 receptors is crucial for its biochemical activity.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on sigma-1 receptors can enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance . This indicates that this compound can significantly impact cell signaling and gene expression related to pain management.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly sigma-1 receptors. By binding to these receptors, it inhibits their activity, leading to enhanced analgesic effects of opioids . This inhibition can also prevent the development of tolerance to opioids, making it a valuable compound in pain management. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that its antagonistic effects on sigma-1 receptors can persist, providing sustained analgesic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively enhances the analgesic effects of opioids without significant adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic efficacy.
Propriétés
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHFTLCRQIGGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)
![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)
![1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one](/img/structure/B1431263.png)


![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B1431269.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1431273.png)
![cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester](/img/structure/B1431274.png)

